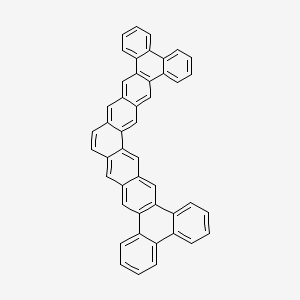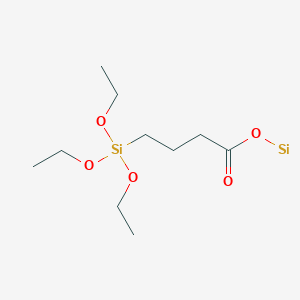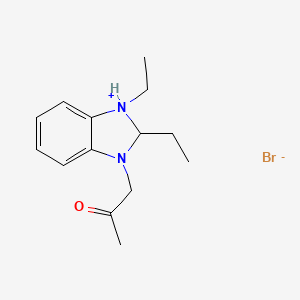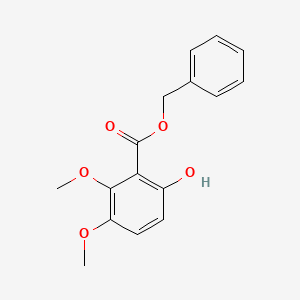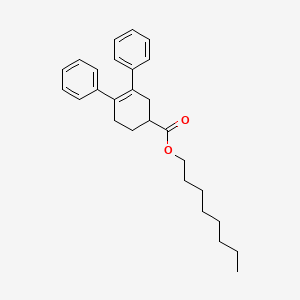
3-(3-Methyl-1H-indol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-propanamide, 3-methyl- is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 1H-Indole-1-propanamide, 3-methyl- involves several synthetic routes. One common method is the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the reaction of indole with methyl iodide in the presence of a base can yield methylated indole derivatives . Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the synthesis .
Análisis De Reacciones Químicas
1H-Indole-1-propanamide, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation reactions using methyl iodide can yield N-methylated indole derivatives .
Aplicaciones Científicas De Investigación
1H-Indole-1-propanamide, 3-methyl- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-propanamide, 3-methyl- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can interact with nuclear receptors, affecting gene expression and cellular responses . The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
1H-Indole-1-propanamide, 3-methyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
N-Methyl-1H-indole-3-propanamide: A closely related compound with similar structural features.
The uniqueness of 1H-Indole-1-propanamide, 3-methyl- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Propiedades
Número CAS |
63642-39-7 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-(3-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C12H14N2O/c1-9-8-14(7-6-12(13)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H2,13,15) |
Clave InChI |
AJUCAROTCPQVMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=CC=CC=C12)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)
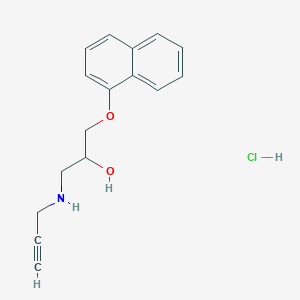

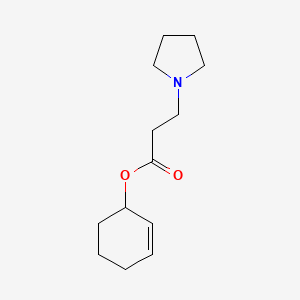


![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
